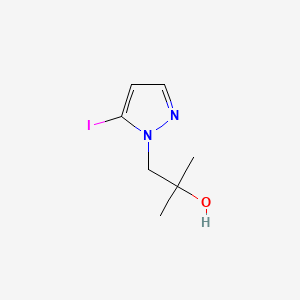
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 5-position and a hydroxyl group at the 2-position of a methyl-propan-2-OL moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL typically involves the iodination of a pyrazole derivative followed by the introduction of the hydroxyl group. One common method includes the reaction of 5-iodopyrazole with 2-methyl-propan-2-OL under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may yield deiodinated pyrazoles, and substitution may yield various functionalized pyrazoles.
Scientific Research Applications
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Bromopyrazol-1-YL)-2-methyl-propan-2-OL
- 1-(5-Chloropyrazol-1-YL)-2-methyl-propan-2-OL
- 1-(5-Fluoropyrazol-1-YL)-2-methyl-propan-2-OL
Comparison: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H11IN2O |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1-(5-iodopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3 |
InChI Key |
RUHWHAQZRVAVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C(=CC=N1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
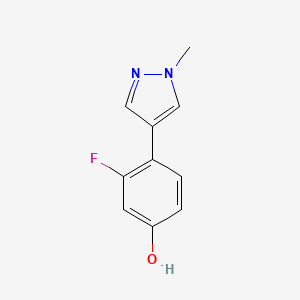
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)
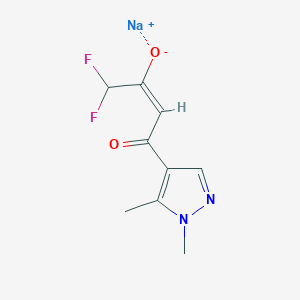

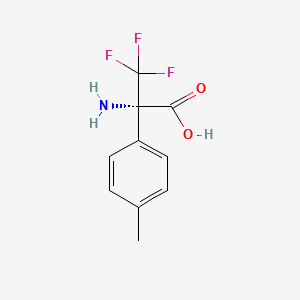
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
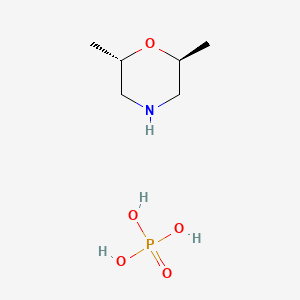

![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

